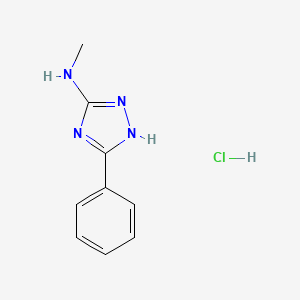

N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . The compound has a molecular weight of 210.67 .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been achieved by condensing the methyl benzoate and methyl salicylate with various substituents . Their structures were established on the basis of elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1 H nuclear magnetic resonance (NMR), and mass spectral data .Molecular Structure Analysis

The molecular structure of “N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride” consists of a 1,2,4-triazole ring substituted by a phenyl group . The 1,2,4-triazole ring contains two carbon and three nitrogen atoms .Chemical Reactions Analysis

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They have been used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Physical And Chemical Properties Analysis

“N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride” is a powder at room temperature . It has a molecular weight of 210.67 .Applications De Recherche Scientifique

Antimicrobial Activity

N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride: has been identified as a compound with potential antimicrobial properties. The presence of the 1,2,4-triazole moiety is associated with significant antimicrobial effects, including activity against a range of bacteria and fungi . This makes it a valuable starting point for the development of new antimicrobial agents that could be used to treat various infectious diseases.

Anticancer Research

The triazole ring system found in this compound is also known for its anticancer activities. Researchers have been exploring the use of triazole derivatives as scaffolds for developing novel anticancer drugs. These compounds can interact with various biological targets, potentially leading to the development of new therapies for treating cancer .

Antioxidant Properties

Compounds containing the triazole ring, such as N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride , are being studied for their antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in many chronic diseases. The triazole derivatives could serve as a basis for creating effective antioxidant supplements or medications .

Anticonvulsant Effects

The triazole derivatives are known to exhibit anticonvulsant effects. This makes N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride a potential candidate for the development of new antiepileptic drugs. Research in this area focuses on understanding how these compounds can modulate neuronal activity to prevent seizures .

Agricultural Chemistry

In the field of agricultural chemistry, triazole compounds are used to create fungicides and pesticides. The structural diversity of triazole derivatives allows for the synthesis of compounds with specific properties tailored to combat various plant pathogens and pests .

Material Science

The versatility of N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride extends to material science, where it can be used as a precursor for synthesizing novel materials with unique properties. These materials could have applications in various industries, including electronics, coatings, and polymers.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact withRAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell division, proliferation, differentiation, and survival.

Mode of Action

It’s likely that the compound interacts with its targets through hydrogen bonding and dipole interactions . These interactions can lead to changes in the conformation and activity of the target proteins, thereby influencing cellular processes.

Propriétés

IUPAC Name |

N-methyl-5-phenyl-1H-1,2,4-triazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.ClH/c1-10-9-11-8(12-13-9)7-5-3-2-4-6-7;/h2-6H,1H3,(H2,10,11,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFBOSPFGUFUSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NNC(=N1)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2988039.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid](/img/structure/B2988040.png)

![(5R,7S)-N-(1-Cyanocyclobutyl)-N,1,5,7-tetramethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2988045.png)

![2,3,4,5,6-pentamethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2988050.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one](/img/structure/B2988053.png)

![(4,4-Difluorocyclohexyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2988057.png)